(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiophene group, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde, thiophene-2-carbaldehyde, and thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of (5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in biological processes, such as cyclooxygenase in inflammation or topoisomerase in cancer.
Modulating Pathways: It can modulate signaling pathways, such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(2-chlorophenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(2-bromophenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(2-fluorophenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5Z)-3-(2-methylphenyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C15H11NOS3 |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
(5Z)-3-(2-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11NOS3/c1-10-5-2-3-7-12(10)16-14(17)13(20-15(16)18)9-11-6-4-8-19-11/h2-9H,1H3/b13-9- |
InChI Key |
JYSZGOMYGINHNE-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CS3)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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